N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide
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Overview
Description
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide is a complex organic compound that features a unique combination of thiophene, furan, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene and furan derivatives are combined under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Furan Derivatives: Compounds with the furan ring, used in various medicinal and industrial applications.
Tetrahydropyran Derivatives: Compounds featuring the tetrahydropyran ring, important in the synthesis of natural products and pharmaceuticals
Uniqueness
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide is unique due to its combination of three different heterocyclic rings.
Biological Activity
N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a thiophene ring, a furan moiety, and an oxane carboxamide functional group. The synthesis typically involves:
- Formation of Furan and Thiophene Rings : Utilizing methods such as the Paal-Knorr synthesis for furan and coupling with thiophene derivatives.
- Oxane Ring Formation : Achieved through specific reaction conditions that favor the cyclization of precursors to form the oxane structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for HCT116 cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound can bind to cellular receptors, modulating signaling pathways associated with growth and survival.
Research Applications
This compound is being explored for various applications in drug development:
- Antimicrobial Agents : Its potential as a new class of antibiotics.
- Anticancer Drugs : Development of targeted therapies for specific cancer types.
- Biochemical Probes : Used in research to study enzyme functions and cellular signaling pathways.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(11-3-6-18-7-4-11)16-9-13-1-2-14(19-13)12-5-8-20-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDFZHVSTFKEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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